molecular formula C16H24ClNO B5113157 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride

7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride

Cat. No. B5113157
M. Wt: 281.82 g/mol
InChI Key: NGLUZFXQHKLDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry to prevent oxidative deterioration of food products. It is a white crystalline powder that is soluble in water and ethanol. TBHQ has been extensively studied for its chemical and biological properties, and its use in various fields has been explored.

Mechanism of Action

7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates antioxidant enzymes and upregulates the expression of genes involved in antioxidant defense. 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has also been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, glucose homeostasis, and immune function. It has also been shown to have a protective effect against oxidative stress-induced cell death and apoptosis. 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has been shown to have a low toxicity profile and is generally considered safe for human consumption.

Advantages and Limitations for Lab Experiments

7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. It can be easily incorporated into cell culture media and animal feed, and its effects can be easily measured using various biochemical and molecular techniques. However, 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has some limitations, including its potential interference with other cellular processes and its potential to induce oxidative stress at high concentrations.

Future Directions

There are several future directions for the study of 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride, including its potential use as a therapeutic agent for various diseases, its mechanism of action in different cell types, and its interaction with other cellular processes. Further studies are needed to determine the optimal dose and duration of 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride treatment and to evaluate its long-term safety and efficacy. The development of new 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride derivatives with improved antioxidant properties and reduced toxicity is also an area of active research.

Synthesis Methods

7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride is synthesized by the reaction of p-cresol and isobutylene in the presence of sulfuric acid. The resulting product is then purified by distillation and recrystallization to obtain the final product. The synthesis of 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride is a well-established process, and its purity and quality can be controlled by various analytical techniques.

Scientific Research Applications

7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has been extensively studied for its antioxidant properties and its potential use in various fields. It has been shown to have a protective effect against oxidative stress and inflammation in various cell types. 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-10-9-16(5,6)17-13-8-12(15(2,3)4)14(18)7-11(10)13;/h7-9,17-18H,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLUZFXQHKLDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=CC(=C(C=C12)O)C(C)(C)C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6097870

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